molecular formula C21H21N3O4 B565288 OSI-420-d4, Base Libre (Desmetil Erlotinib-d4) CAS No. 1216420-11-9

OSI-420-d4, Base Libre (Desmetil Erlotinib-d4)

Número de catálogo: B565288
Número CAS: 1216420-11-9
Peso molecular: 383.44
Clave InChI: KOQIAZNBAWFSQM-GTNXRJHWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

OSI-420-d4, Free Base (Desmethyl Erlotinib-d4) is a labeled metabolite of Erlotinib, an epidermal growth factor receptor (EGFR) inhibitor. This compound is primarily used in research to study the pharmacokinetics and metabolic pathways of Erlotinib, a drug used in cancer treatment .

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

Pharmacokinetics in Pediatric Populations
Research has demonstrated that OSI-420-d4 is crucial for understanding the pharmacokinetics of Erlotinib, particularly in pediatric patients with cancer. A study involving 47 patients aged 0.7 to 19 years analyzed the plasma concentrations of both Erlotinib and OSI-420-d4. The results indicated significant differences in clearance rates based on age and sex, with younger patients exhibiting higher apparent clearances . This information is vital for optimizing dosing regimens in children undergoing treatment for conditions such as brain tumors.

Method Development for Analyzing Tumor Tissue
A validated method using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has been developed to quantify OSI-420-d4 in plasma and lung tumor tissues. This method has been applied successfully in clinical settings, allowing for the assessment of drug levels in patients with non-small cell lung cancer . The ability to measure OSI-420-d4 concentrations directly contributes to understanding its therapeutic effects and safety profile.

Clinical Applications

Use in Non-Small Cell Lung Cancer
OSI-420-d4 plays a significant role in the treatment landscape for non-small cell lung cancer. As a major active metabolite of Erlotinib, it exhibits similar pharmacological properties, contributing to the overall efficacy of the treatment regimen. Studies have shown that monitoring OSI-420-d4 levels can provide insights into therapeutic outcomes and help tailor treatments based on individual patient responses .

Case Studies

Case Study: Pediatric Brain Tumor Treatment
In a clinical trial focused on pediatric patients with brain tumors, researchers monitored the pharmacokinetics of OSI-420-d4 alongside Erlotinib. The findings revealed that younger patients had higher exposure levels to OSI-420-d4, which correlated with treatment efficacy and toxicity profiles. This case underscores the importance of considering age-related pharmacokinetic differences when administering targeted therapies .

Case Study: Lung Cancer Patient Monitoring
A cohort study analyzed OSI-420-d4 levels in lung tumor tissues from patients undergoing Erlotinib treatment. The data indicated that higher concentrations of OSI-420-d4 were associated with improved patient outcomes, suggesting that therapeutic drug monitoring could enhance treatment strategies for lung cancer patients .

Summary of Findings

The applications of OSI-420-d4 extend across various aspects of cancer treatment and pharmacological research:

Application Area Details
Pharmacokinetics Analyzed in pediatric populations; significant age and sex differences noted .
Clinical Use Important for non-small cell lung cancer treatment; contributes to therapeutic efficacy .
Method Development HPLC-MS/MS method validated for quantifying OSI-420-d4 in plasma and tumor tissues .
Case Studies Demonstrated relevance in pediatric brain tumors and lung cancer monitoring .

Mecanismo De Acción

Target of Action

OSI-420-d4, also known as Desmethyl Erlotinib-d4, is a labeled metabolite of Erlotinib . The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a cell surface protein that binds to epidermal growth factor, and its activation leads to cell proliferation, differentiation, and survival .

Mode of Action

Desmethyl Erlotinib-d4 potently inhibits EGFR autophosphorylation . This inhibition prevents the activation of the receptor, thereby blocking the downstream signaling pathways that lead to cell proliferation and survival . It has been shown to inhibit the proliferation of PC-9 cell lines, which contain a deletion mutation on exon 19 of the EGFR gene .

Biochemical Pathways

The inhibition of EGFR by Desmethyl Erlotinib-d4 affects several biochemical pathways. Primarily, it disrupts the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation and survival . By inhibiting EGFR, this compound prevents the activation of these pathways, leading to reduced cell proliferation and increased cell death .

Pharmacokinetics

It is primarily metabolized in the liver and excreted in the feces .

Result of Action

The molecular and cellular effects of Desmethyl Erlotinib-d4’s action primarily involve the inhibition of cell proliferation and induction of cell death. By inhibiting EGFR, it disrupts the signaling pathways that promote cell survival and proliferation. This leads to the inhibition of tumor growth in cells that overexpress EGFR or contain EGFR mutations .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of OSI-420-d4 involves the deuterium labeling of Desmethyl Erlotinib.

Industrial Production Methods

Industrial production of OSI-420-d4 follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is crucial in maintaining the integrity of the deuterium labeling .

Análisis De Reacciones Químicas

Types of Reactions

OSI-420-d4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include deuterated solvents, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of OSI-420-d4 can lead to the formation of oxidized metabolites, while reduction can result in reduced forms of the compound .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

The uniqueness of OSI-420-d4 lies in its deuterium labeling, which allows for precise tracking and analysis in metabolic studies. This feature makes it a valuable tool in pharmacokinetic and metabolic research, providing insights that are not possible with non-labeled compounds .

Actividad Biológica

OSI-420-d4, also known as Desmethyl Erlotinib-d4, is a deuterated derivative of Erlotinib, a well-established small molecule tyrosine kinase inhibitor (TKI) primarily used in the treatment of non-small cell lung cancer (NSCLC). This compound is particularly significant due to its role in pharmacokinetic studies and metabolic profiling of Erlotinib, which is crucial for understanding its therapeutic efficacy and safety profile.

Chemical Structure and Properties

OSI-420-d4 retains the core structure of Erlotinib, characterized by a quinazoline ring fused with a pyridine ring. The "d4" designation indicates that four hydrogen atoms have been replaced with deuterium, enhancing the compound's stability and detection capabilities in mass spectrometry.

PropertyValue
Molecular FormulaC18H18D4N3O4S
Molecular Weight374.5 g/mol
StructureChemical Structure
SolubilityNot readily available

Erlotinib exerts its therapeutic effects by selectively inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a pivotal role in cell proliferation and survival. Mutations in the EGFR gene are prevalent in certain NSCLC patients, making Erlotinib an effective treatment option for this subset. OSI-420-d4 serves as a valuable research tool to study the metabolism and pharmacokinetics of Erlotinib without altering its mechanism of action.

Pharmacokinetics

Research has demonstrated that OSI-420 is a major active metabolite of Erlotinib. A study involving patients with NSCLC indicated that OSI-420's pharmacokinetic profile is significantly influenced by the administration of Erlotinib. The following table summarizes key pharmacokinetic parameters observed:

ParameterErlotinibOSI-420
AUC (0–24h)7.22 to 101 μM·h0.73 to 10.2 μM·h
Median AUC34.4 μM·h3.25 μM·h
Elimination Half-Life~36 hours~20 hours

The exposure levels indicate that OSI-420 accounts for approximately 9% of the exposure seen with Erlotinib, suggesting that while it is a significant metabolite, its concentration is much lower than that of the parent drug .

Case Studies

  • Chronic Renal Failure Patients : A study evaluated the pharmacokinetics of Erlotinib and OSI-420 in patients with chronic renal failure undergoing hemodialysis. The findings indicated no significant differences in pharmacokinetic parameters between these patients and those with normal renal function, suggesting that renal impairment does not necessitate dose adjustments for effective treatment .
  • Pediatric Patients : Another study focused on infants and children with primary brain tumors receiving Erlotinib. The pharmacokinetic analysis highlighted variability among different age groups but confirmed that OSI-420 remains an important metabolite in understanding drug behavior in younger populations .

Safety Profile

The safety profile of OSI-420-d4 has been assessed alongside its parent compound, Erlotinib. Common adverse effects associated with both drugs include diarrhea and skin rash, which are typically manageable and do not necessitate discontinuation of therapy . Importantly, no serious adverse events were reported during clinical evaluations involving both compounds.

Propiedades

IUPAC Name

2-[7-(2-methoxyethoxy)-4-(2,3,4,6-tetradeuterio-5-ethynylanilino)quinazolin-6-yl]oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-3-15-5-4-6-16(11-15)24-21-17-12-19(27-8-7-25)20(28-10-9-26-2)13-18(17)22-14-23-21/h1,4-6,11-14,25H,7-10H2,2H3,(H,22,23,24)/i4D,5D,6D,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQIAZNBAWFSQM-GTNXRJHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])NC2=NC=NC3=CC(=C(C=C32)OCCO)OCCOC)[2H])C#C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.